6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps. One common method includes the use of a Grignard reaction, where a Grignard reagent is reacted with a suitable precursor under anhydrous conditions . The reaction is often carried out in the presence of a reflux condenser and anhydrous tetrahydrofuran (THF) as the solvent . The reaction mixture is stirred at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like chromium (VI) oxide in acetic acid.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide in acetic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a quinoline derivative with altered functional groups .
Scientific Research Applications
6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXY-PHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with proteins involved in the Bcl-xL mediated pathway, which is crucial for regulating apoptosis . The compound’s structure allows it to bind to these proteins, inhibiting their function and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin Derivatives: These compounds share structural similarities and are also studied for their anticancer properties.
Cyclolignans: These compounds have similar biological activities and are used in similar research applications.
Uniqueness
What sets 6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXY-PHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE apart is its unique combination of methoxy groups and the tetrahydroquinoline core, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H23NO6/c1-23-15-8-13-12(9-19(22)21-14(13)10-16(15)24-2)11-6-17(25-3)20(27-5)18(7-11)26-4/h6-8,10,12H,9H2,1-5H3,(H,21,22) |
InChI Key |
UMMYKXMYIDPALF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
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